Hydroquinolines
Hydroquinolines are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) and a quinoline ring structure. Structurally, they feature an aromatic heterocyclic system consisting of a benzene ring fused to a pyridine ring with one nitrogen atom. These compounds exhibit diverse applications across various industries due to their unique chemical properties.
In pharmaceuticals, hydroquinolines are utilized as intermediates in the synthesis of drugs targeting various diseases such as cancer and bacterial infections. Their ability to act as antimicrobial agents makes them valuable in developing new treatments for infectious diseases. Additionally, they have shown potential in combating inflammation and neurodegenerative disorders.
Moreover, hydroquinolines find applications in agrochemicals, where their efficacy against pests and pathogens can enhance crop productivity. In the cosmetic industry, these compounds are employed as skin-lightening agents due to their ability to inhibit melanin production, thereby reducing hyperpigmentation and promoting a more even complexion.
The versatile nature of hydroquinolines allows for further customization through modifications such as halogenation or introduction of other functional groups, tailoring them to specific applications.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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1,2,3,4-Tetra-qUinaldine | 1780-19-4 | C10H13N |
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7-Bromo-1,2,3,4-tetrahydroquinoline | 114744-51-3 | C9H10BrN |
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 4497-58-9 | C12H17N |
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7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 450-62-4 | C10H10F3N |
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2-methyl-1,2,3,4-tetrahydroquinolin-5-ol | 108825-11-2 | C10H13NO |
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5,6-Quinolinedione,8-ethoxy-7-methyl- | 113361-36-7 | C12H11NO3 |
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2-Propen-1-one,1-(3,4-dihydro-1(2H)-quinolinyl)-2-methyl- | 10579-60-9 | C13H15NO |
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1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- | 105847-59-4 | C13H15NO2 |
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2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl chloride | 106969-88-4 | C11H12ClNO |
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Quinoline,5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI) | 121283-06-5 | C10H13N |
Related Literature
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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